![molecular formula C15H19N3O5 B6332713 tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate CAS No. 444002-55-5](/img/structure/B6332713.png)
tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate (TBNO) is an important organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 305.27 g/mol and a melting point of around 100 °C. TBNO is used in a variety of research applications, including synthesis, pharmacology, biochemistry, and physiology. The compound is also used in laboratory experiments for its various advantages and limitations.
Scientific Research Applications
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is widely used in scientific research applications, including synthesis, pharmacology, biochemistry, and physiology. It is used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and other derivatives. In pharmacology, tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is used to study the pharmacokinetics and pharmacodynamics of drugs. In biochemistry, the compound is used to study the structure and function of enzymes. In physiology, it is used to study the effects of drugs on the body.
Mechanism of Action
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is an organic compound that is used in various scientific research applications. The compound has a nitro group, which is known to interact with biological molecules and enzymes. The nitro group is able to form hydrogen bonds with proteins, which can lead to changes in their structure and function. In addition, the nitro group can interact with other molecules, such as nucleotides, to form covalent bonds. These interactions can lead to changes in the activity of enzymes and other proteins.
Biochemical and Physiological Effects
tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate has been found to have a variety of biochemical and physiological effects. In laboratory experiments, the compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs. In addition, it has been found to have an effect on the metabolism of certain hormones, such as cortisol, and has been found to have an anti-inflammatory effect. It has also been found to have an effect on the immune system, and has been found to have an effect on the development and growth of cells.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate has a number of advantages and limitations for laboratory experiments. One of the main advantages of using tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is that it is relatively easy to synthesize, and is relatively inexpensive. In addition, it has a low toxicity, which makes it safe to use in laboratory experiments. However, one of the main limitations of using tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate. One potential direction is to further explore its effects on the metabolism of drugs and hormones. Another potential direction is to investigate its potential use in the treatment of certain diseases, such as cancer. Additionally, further research could be done to investigate its potential use as an anti-inflammatory agent. Finally, further research could be done to investigate its potential use in the synthesis of new organic compounds.
Synthesis Methods
Tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate can be synthesized from the reaction of 4-nitrophenol and tert-butyl bromide in the presence of a base and a catalyst. The reaction is typically carried out in a solvent such as dimethylformamide and is conducted at a temperature of around 80 °C. The reaction produces tert-butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate as a white solid, which can then be purified by recrystallization.
properties
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)16-8-9-17(13(19)10-16)11-4-6-12(7-5-11)18(21)22/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJRDWJBFKZGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate |
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